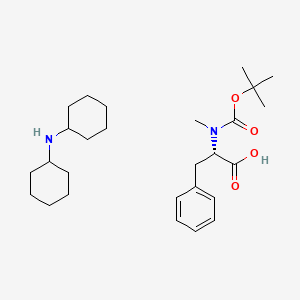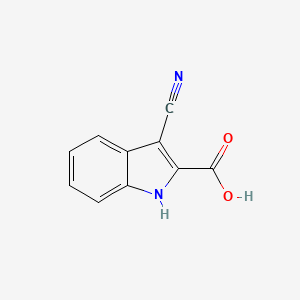
Boc-N-Méthyl-Phénylalanine DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics. This compound is particularly valuable in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Boc-N-Me-Phe DCHA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate binding.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs and treatments.
Industry: Boc-N-Me-Phe DCHA is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
Boc-N-Me-Phe DCHA is a derivative of the amino acid phenylalanine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during the synthesis, preventing unwanted side reactions . The DCHA (dicyclohexylamine) part of the compound is a counterion that helps improve the solubility of the compound .
Result of Action
The result of the action of Boc-N-Me-Phe DCHA is the successful synthesis of peptides with the desired sequence and structure
Action Environment
The action of Boc-N-Me-Phe DCHA is influenced by various environmental factors. For example, the efficiency of peptide synthesis can be affected by factors such as the pH, temperature, and the presence of other chemicals in the reaction mixture . The stability of the compound can also be affected by factors such as temperature and light exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The methylation of the amino group is then carried out to obtain N-α-methyl-L-phenylalanine. The final step involves the formation of the dicyclohexylammonium salt to enhance the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of Boc-N-Me-Phe DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-N-Me-Phe DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Boc-N-Me-Phe DCHA is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the dicyclohexylammonium salt. These features enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORGORUOHHLHW-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2460459.png)


![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2460464.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2460465.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B2460471.png)
![(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2460473.png)





![2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2460480.png)
